molecular formula C14H19FO B8000114 3-(5-Fluoro-3-n-pentoxyphenyl)-1-propene

3-(5-Fluoro-3-n-pentoxyphenyl)-1-propene

Cat. No.: B8000114
M. Wt: 222.30 g/mol
InChI Key: OKNOMLYYTLXRHI-UHFFFAOYSA-N
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Description

3-(5-Fluoro-3-n-pentoxyphenyl)-1-propene is an organic compound characterized by the presence of a fluorine atom, a pentoxy group, and a propene moiety attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Fluoro-3-n-pentoxyphenyl)-1-propene typically involves the following steps:

    Starting Materials: The synthesis begins with 5-fluoro-3-n-pentoxybenzaldehyde.

    Reaction with Propene: The aldehyde undergoes a Wittig reaction with a suitable phosphonium ylide to form the desired propene derivative.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, at a temperature range of 0-25°C. Common solvents include tetrahydrofuran (THF) or dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(5-Fluoro-3-n-pentoxyphenyl)-1-propene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.

    Reduction: Reduction reactions can convert the propene moiety into an alkane.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Epoxides or ketones.

    Reduction: Alkanes.

    Substitution: Compounds with different functional groups replacing the fluorine atom.

Scientific Research Applications

3-(5-Fluoro-3-n-pentoxyphenyl)-1-propene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(5-Fluoro-3-n-pentoxyphenyl)-1-propene involves its interaction with molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Fluoro-3-methoxyphenyl)-1-propene
  • 3-(5-Fluoro-3-ethoxyphenyl)-1-propene
  • 3-(5-Fluoro-3-butoxyphenyl)-1-propene

Uniqueness

3-(5-Fluoro-3-n-pentoxyphenyl)-1-propene is unique due to the presence of the pentoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds with shorter alkoxy chains, the pentoxy group may enhance the compound’s lipophilicity and ability to interact with hydrophobic environments.

Properties

IUPAC Name

1-fluoro-3-pentoxy-5-prop-2-enylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FO/c1-3-5-6-8-16-14-10-12(7-4-2)9-13(15)11-14/h4,9-11H,2-3,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKNOMLYYTLXRHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC(=CC(=C1)CC=C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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